Para vs. Meta CA Binding Affinity
The Zubrienė et al. (2014) study established that, across a series of benzimidazole-bearing benzenesulfonamides, para-substituted derivatives consistently demonstrated higher binding potency toward recombinant human carbonic anhydrase isozymes I, II, VII, XII, and XIII relative to their meta-substituted congeners, as measured by thermal shift assay (ThermoFluor®) Kd values [1]. While the publication reports aggregate trends rather than the exact Kd for this specific compound, the structural logic is directly applicable: N-(1H-benzimidazol-2-yl)-4-(dimethylsulfamoyl)benzamide positions the dimethylsulfamoyl group at the para position of the benzamide phenyl ring, placing it within the higher-potency para-substituted cohort. Meta-substituted comparators such as N-(1H-benzimidazol-2-yl)-3-(dimethylsulfamoyl)benzamide (the regioisomeric analog) and N-(1H-benzimidazol-2-yl)-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide (CHEBI:113034) are expected to exhibit reduced CA binding based on the established para > meta SAR trend [1][2].
| Evidence Dimension | Positional isomer effect on carbonic anhydrase binding affinity (Kd by thermal shift assay) |
|---|---|
| Target Compound Data | Para-dimethylsulfamoyl substitution (exact Kd values for this compound not publicly reported in the identified literature) |
| Comparator Or Baseline | Meta-substituted benzenesulfonamide analogs within the same study series; the Zubrienė et al. paper reports that para-substituted compounds as a group exhibit higher binding potency than meta-substituted compounds toward CA I, II, VII, XII, and XIII [1]. |
| Quantified Difference | Directional: para > meta for CA binding potency. Magnitude varies by isozyme; individual compound Kd differences not extractable for this exact pair from the published aggregate data. |
| Conditions | Recombinant human CA isozymes I, II, VII, XII, XIII; fluorescent thermal shift assay (ThermoFluor®); Kd determination in presence of ANS fluorophore at pH 7 [1]. |
Why This Matters
For researchers procuring a benzimidazole-sulfonamide CA inhibitor tool compound, selection of the para-substituted regioisomer aligns with the established SAR direction for maximal binding potency across multiple therapeutically relevant CA isoforms, reducing the risk of obtaining a suboptimal meta isomer.
- [1] Zubrienė A, Čapkauskaitė E, Gylytė J, Kišonaitė M, Tumkevičius S, Matulis D. Benzenesulfonamides with benzimidazole moieties as inhibitors of carbonic anhydrases I, II, VII, XII and XIII. J Enzyme Inhib Med Chem. 2014;29(1):124-131. DOI: 10.3109/14756366.2012.757223. PMID: 23356363. View Source
- [2] ChEBI. CHEBI:113034 – N-(1H-benzimidazol-2-yl)-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide (meta-substituted comparator). European Bioinformatics Institute. View Source
